Desmethyl Sibutramine-d6, Hydrochloride
Description
Significance of Isotopic Labeling in Chemical and Biological Research
Isotopic labeling is a technique used to track the passage of a molecule or atom through a reaction, metabolic pathway, or biological system. wikipedia.org By replacing one or more atoms in a compound with their isotopes, researchers can create a "labeled" version that is chemically identical but physically distinguishable. metwarebio.com The most commonly used stable isotopes in this field are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). cernobioscience.com
The significance of this technique lies in its ability to provide unparalleled insights into complex biological and chemical processes. metwarebio.com Labeled compounds act as tracers, allowing scientists to follow their journey and transformation within a living organism or a chemical reaction. wikipedia.orgcreative-proteomics.com This is fundamental to metabolic flux analysis, which explains the flow of elements through various biochemical pathways within a cell. fiveable.me
In analytical chemistry, isotope labeling is crucial for enhancing the precision of measurement techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. cernobioscience.commedchemexpress.com Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry, a practice known as isotope dilution. metwarebio.com This approach dramatically improves the accuracy and reliability of measurements by correcting for variations during sample preparation and analysis. nih.gov
Overview of Sibutramine (B127822) and its Primary Metabolites
Sibutramine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that was previously marketed as an appetite suppressant for the management of obesity. nih.govwikipedia.org Its mechanism of action involves altering the levels of neurotransmitters in the brain to help enhance satiety. wikipedia.org Sibutramine itself is considered a prodrug, meaning it is largely inactive until it undergoes metabolism within the body. wikipedia.orgdrugbank.com
Following oral administration, sibutramine is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4. wikipedia.orgdrugbank.com This process involves demethylation, converting the parent tertiary amine into two major pharmacologically active metabolites. nih.gov These are:
Monodesmethylsibutramine (M1): A secondary amine metabolite. drugbank.com
Didesmethylsibutramine (M2): A primary amine metabolite. drugbank.com
These active metabolites, M1 and M2, are significantly more potent inhibitors of serotonin (B10506) and norepinephrine (B1679862) reuptake than the parent sibutramine compound. nih.govdrugbank.com The therapeutic effects of sibutramine are therefore predominantly exerted by these metabolites. ualberta.cathieme-connect.com They are further metabolized into inactive hydroxylated and conjugated forms (M5 and M6) before being excreted. drugbank.com
| Compound Name | Abbreviation | Role |
| Sibutramine | - | Prodrug |
| Monodesmethylsibutramine | M1 | Active Metabolite |
| Didesmethylsibutramine | M2 | Active Metabolite |
Role of Desmethyl Sibutramine-d6, Hydrochloride as a Stable Isotope-Labeled Standard
This compound is a deuterated form of monodesmethylsibutramine (M1), a key active metabolite of sibutramine. lgcstandards.com Its primary and most critical role in research is to serve as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. pharmaffiliates.comlgcstandards.com
When researchers need to measure the concentration of desmethylsibutramine (B128398) in biological samples such as blood plasma or urine, they use analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). tci-thaijo.orgresearchgate.net For these measurements to be accurate, an internal standard is required to account for potential sample loss during extraction and to correct for variations in the instrument's response, often caused by "matrix effects". nih.gov
A SIL-IS like Desmethyl Sibutramine-d6 is the ideal choice because its chemical and physical properties are nearly identical to the non-labeled analyte being measured. nih.gov It behaves in the same way during sample preparation, chromatographic separation, and ionization in the mass spectrometer. However, due to the six deuterium atoms, it has a higher mass, allowing the mass spectrometer to detect it separately from the non-labeled desmethylsibutramine. By adding a known amount of Desmethyl Sibutramine-d6 to each sample at the beginning of the process, scientists can use the ratio of the analyte's signal to the internal standard's signal to calculate the precise concentration of the analyte, ensuring highly accurate and reproducible results. nih.gov
Research Paradigms Utilizing Deuterated Analogs
Beyond their use as internal standards, deuterated analogs are employed in broader research paradigms, primarily centered on modulating a drug's metabolic properties. This application is based on a principle known as the Deuterium Kinetic Isotope Effect (KIE). simsonpharma.comacs.org The covalent bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov Because many drug metabolism reactions, particularly those carried out by cytochrome P450 enzymes, involve the breaking of a C-H bond, replacing that hydrogen with deuterium can significantly slow down the rate of metabolism. nih.govjuniperpublishers.com
This effect is strategically used in drug discovery and development to achieve several potential therapeutic improvements:
Reduced Toxic Metabolite Formation: If a drug's toxicity is caused by a specific metabolite, deuterating the site on the molecule where that metabolism occurs can reduce the formation of the harmful substance. simsonpharma.com This is sometimes referred to as "metabolic shunting," as the body may metabolize the drug through alternative, safer pathways. juniperpublishers.com
This research paradigm has successfully translated from theory to practice, with the U.S. Food and Drug Administration (FDA) approving deuterated drugs, such as deutetrabenazine, which offers an improved pharmacokinetic profile compared to its non-deuterated counterpart. nih.gov
| Research Application | Description | Underlying Principle |
| Quantitative Bioanalysis | Use as an internal standard for precise measurement of a non-labeled analyte in biological matrices. | Near-identical chemical properties to the analyte, but with a different mass for detection by MS. |
| Pharmacokinetic (PK) Modulation | Slowing the rate of drug metabolism to increase half-life and overall drug exposure. | Kinetic Isotope Effect (KIE); the C-D bond is stronger and harder to break than the C-H bond. |
| Toxicity Reduction | Decreasing the formation of specific toxic metabolites by blocking a metabolic pathway. | Metabolic shunting; deuteration redirects metabolism to alternative, less harmful pathways. |
| Metabolic Pathway Elucidation | Tracing the fate of a molecule in the body to understand how and where it is transformed. | Use as a stable, non-radioactive tracer that can be followed through biological systems. |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H25Cl2N |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/i4D2,9D2,10D2; |
InChI Key |
OUVFHVJVFLFXPQ-ODNNWHACSA-N |
Isomeric SMILES |
[2H]C1(C(C(C1([2H])[2H])(C2=CC=C(C=C2)Cl)C(CC(C)C)NC)([2H])[2H])[2H].Cl |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl |
Origin of Product |
United States |
Advanced Analytical Methodologies Employing Desmethyl Sibutramine D6, Hydrochloride As an Internal Standard
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of sibutramine (B127822) and its metabolites in complex biological matrices due to its high sensitivity and specificity. researchgate.net The use of Desmethyl Sibutramine-d6, Hydrochloride as an internal standard in LC-MS/MS assays is essential for mitigating analytical variability and achieving reliable results. texilajournal.com
Chromatographic Separation Parameters and Column Chemistry
Effective chromatographic separation is crucial for resolving the analyte of interest from other matrix components, thereby reducing ion suppression and improving quantification accuracy. Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation technique employed for sibutramine and its metabolites.
C18 (octadecylsilyl) columns are frequently utilized for their ability to retain and separate the relatively nonpolar sibutramine metabolites. researchgate.netresearchgate.net Gradient elution is typically employed to achieve optimal separation and peak shape within a reasonable analysis time. The mobile phase often consists of an aqueous component with an acidic modifier and an organic solvent.
| Parameter | Description | Common Conditions | Reference |
|---|---|---|---|
| Column Chemistry | Stationary phase used for separation. | Reversed-phase C18 (e.g., Zorbax SB-C18, Shim-pack XR-ODS II) | researchgate.netresearchgate.net |
| Column Dimensions | Internal diameter and length of the column. | 100 mm x 2.1 mm; 150 mm x 2.0 mm | researchgate.netresearchgate.net |
| Particle Size | Diameter of the stationary phase particles. | 2.2 µm, 3.5 µm | researchgate.netresearchgate.net |
| Mobile Phase A | Aqueous component of the mobile phase. | Water with 0.1% formic acid and/or 2-10 mM ammonium (B1175870) formate/acetate | researchgate.netresearchgate.net |
| Mobile Phase B | Organic component of the mobile phase. | Acetonitrile (B52724) or Methanol (B129727) with 0.1% formic acid | researchgate.netresearchgate.net |
| Flow Rate | The rate at which the mobile phase passes through the column. | 0.3 - 0.4 mL/min | researchgate.netsemanticscholar.org |
| Column Temperature | Operating temperature of the column. | 40°C | researchgate.net |
Mass Spectrometric Detection Modes and Ionization Techniques
For the analysis of sibutramine metabolites, tandem mass spectrometry (MS/MS) is the preferred detection method. It offers high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
Ionization Techniques: Electrospray ionization (ESI) is the most commonly used ionization technique for sibutramine and its metabolites. semanticscholar.orgnih.gov Analysis is typically performed in the positive ion mode, as the amine functionalities on the molecules are readily protonated to form [M+H]⁺ ions. semanticscholar.org
Detection Modes: Multiple Reaction Monitoring (MRM) is the detection mode of choice for quantification. researchgate.net In MRM, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule of interest), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is then set to select a specific, high-abundance fragment ion. This highly specific detection method minimizes background noise and enhances sensitivity. nih.gov
Optimization of Multiple Reaction Monitoring (MRM) Transitions
The optimization of MRM parameters is a critical step in developing a sensitive and robust LC-MS/MS method. This involves selecting the most abundant and stable precursor-to-product ion transitions and optimizing instrumental parameters like collision energy (CE) and declustering potential (DP).
For Desmethyl Sibutramine, the precursor ion ([M+H]⁺) has a mass-to-charge ratio (m/z) of approximately 266.1. tci-thaijo.org The d6-labeled internal standard, Desmethyl Sibutramine-d6, will have a precursor ion with an m/z of approximately 272.1, reflecting the addition of six deuterium (B1214612) atoms. The fragmentation pattern is often studied to select a stable and intense product ion. A common fragment for desmethyl sibutramine results from the cleavage of the side chain, yielding an ion with an m/z of approximately 125.0. researchgate.net Since the deuterium labels are typically on the cyclobutyl ring, this primary fragment ion is often the same for both the analyte and the internal standard. lgcstandards.com
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Reference |
|---|---|---|---|
| Desmethyl Sibutramine | 266.1 | 125.0 | researchgate.net |
| Desmethyl Sibutramine-d6 (IS) | ~272.1 | 125.0 | researchgate.netresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of sibutramine metabolites. However, due to the low volatility and polar nature of these compounds, a derivatization step is required to make them suitable for GC analysis. researchgate.netnih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability.
Common derivatization strategies include silylation (e.g., using N-methyl-N-(trimethylsilyl)-trifluoroacetamide) or acylation (e.g., using N-methyl-bis-(trifluoroacetamide)). nih.govnih.gov After derivatization, the analytes are introduced into the GC, where they are separated based on their boiling points and interaction with the stationary phase. Detection is typically performed using a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode.
The use of this compound as an internal standard is equally important in GC-MS. nih.gov It undergoes the same derivatization and chromatographic processes as the unlabeled analyte, thereby compensating for inefficiencies in the derivatization reaction, sample loss during workup, and injection variability. The deuterated standard is distinguished from the analyte by its mass in the MS detector, ensuring accurate quantification. nih.gov
High Performance Liquid Chromatography (HPLC) with Specialized Detectors
While LC-MS/MS is the most common method, HPLC can be coupled with other specialized detectors for the quantification of sibutramine metabolites, although this is less frequent.
UV/VIS and Photodiode Array (PDA) Detectors: These are the most common HPLC detectors. They measure the absorbance of UV or visible light by the analyte. Sibutramine and its metabolites have a chromophore that allows for detection at specific wavelengths, typically around 223 nm. researchgate.net However, these detectors lack the specificity of mass spectrometry and can be prone to interference from co-eluting matrix components.
Electrochemical Detectors (ECD): ECD is a highly sensitive and selective technique for compounds that can be oxidized or reduced. lcms.czantecscientific.com The analyte, desmethyl sibutramine, contains an amine group that is electrochemically active. In principle, HPLC-ECD could be applied for its detection. The detector measures the current generated by the redox reaction of the analyte at an electrode surface, which is proportional to its concentration. amuzainc.com This method can offer sensitivity comparable to or greater than UV detection for responsive compounds. hilarispublisher.com While theoretically applicable, the use of ECD for the routine analysis of sibutramine metabolites is not widely reported in the literature, likely due to the superior specificity and robustness of MS-based methods.
Radiometric Detectors: These detectors are used for compounds labeled with radioactive isotopes (e.g., ³H or ¹⁴C). berthold.com Although Desmethyl Sibutramine-d6 is labeled with a stable (non-radioactive) isotope, the principle of using a labeled analog is similar. Radiometric detectors measure radioactivity and are not applicable to deuterated compounds. The true specialized detector for stable isotope-labeled compounds like Desmethyl Sibutramine-d6 is the mass spectrometer, which can differentiate compounds based on their mass-to-charge ratio.
Electroanalytical Methods and Their Application in Deuterated Metabolite Analysis
Electroanalytical methods are a class of techniques that measure the potential and/or current in an electrochemical cell to determine the concentration of an analyte. wikipedia.org These methods include potentiometry, voltammetry, and coulometry. wikipedia.orgazolifesciences.com They are known for their high sensitivity, rapid response, and relatively low cost. azolifesciences.com
The field of isotope electrochemistry explores the electrochemical separation and analysis of isotopes. wikipedia.org Theoretically, the difference in mass between deuterated and non-deuterated compounds could lead to subtle differences in electrochemical properties, such as diffusion coefficients or reaction kinetics (a kinetic isotope effect). iitg.ac.in These differences could potentially be exploited for analytical purposes.
However, the practical application of electroanalytical methods for the direct quantification and differentiation of a deuterated internal standard like Desmethyl Sibutramine-d6 from its native analog in a complex biological sample is not established. The selectivity of these methods is generally insufficient to distinguish between isotopologues with the precision required for a reliable internal standard. The minute differences in electrochemical potential or current would likely be masked by the sample matrix and instrumental noise. Therefore, while electroanalytical methods are powerful for a wide range of applications, they are not currently employed for the routine analysis of deuterated metabolites, for which mass spectrometry remains the definitive detection technique.
Capillary Electrophoresis Coupled with Mass Spectrometry
The utilization of isotopically labeled internal standards is a cornerstone of quantitative analysis in mass spectrometry, aimed at correcting for variations in sample preparation and instrument response. This compound, a deuterated analog of a primary sibutramine metabolite, is synthesized for such applications. In the context of advanced analytical techniques, Capillary Electrophoresis-Mass Spectrometry (CE-MS) presents a powerful platform for the separation and detection of pharmaceutical compounds and their metabolites.
Capillary electrophoresis (CE) offers high-efficiency separations based on the differential migration of analytes in an electric field. nih.gov When coupled with mass spectrometry (MS), it provides for sensitive and selective detection, making CE-MS a valuable tool for bioanalytical studies. Several studies have successfully employed capillary electrophoresis for the chiral separation and quantification of sibutramine, often using cyclodextrins as chiral selectors and UV detection. nih.govscielo.brresearchgate.net These methods have been validated for parameters such as linearity, precision, and robustness. bohrium.compharmjournal.ru
For quantitative analysis using mass spectrometry, the use of a stable isotope-labeled internal standard is considered best practice to ensure high reproducibility and accuracy by normalizing the measured peak intensities. nih.gov While numerous liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the quantification of sibutramine and its metabolites in biological matrices like human plasma, these have typically employed other pharmaceutical compounds as internal standards, such as imipramine, propronolol, or citalopram. nih.govresearchgate.net
Currently, there is a notable gap in published research specifically detailing the application of this compound as an internal standard in Capillary Electrophoresis-Mass Spectrometry (CE-MS) for the analysis of sibutramine or its metabolites. Although the principles of CE-MS are well-established for peptide and other small molecule analysis, and deuterated standards are frequently used in various mass spectrometric assays, the convergence of these specific elements (CE-MS, sibutramine analysis, and this compound as an internal standard) has not been documented in available scientific literature.
Therefore, no detailed research findings or specific data tables on the performance of this compound within a CE-MS method can be presented. The potential utility of this internal standard in a CE-MS workflow would be projected based on its successful application in other mass spectrometry-based techniques, such as LC-MS. A hypothetical application would involve adding a known concentration of this compound to samples, followed by extraction and analysis. The ratio of the peak area of the analyte to the peak area of the internal standard would then be used for quantification.
Future research could explore the development and validation of a CE-MS method using this compound. Such a study would need to establish and optimize key parameters, including the background electrolyte composition, capillary temperature, applied voltage, and mass spectrometer settings. The validation would assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), similar to the validation performed for existing CE-UV and LC-MS methods. bohrium.commdpi.com
Bioanalytical Method Development and Validation Utilizing Desmethyl Sibutramine D6, Hydrochloride
Matrix Effects and Internal Standard Selection Criteria for Deuterated Compounds
In LC-MS/MS analysis, matrix effects are a significant source of variability and potential inaccuracy. waters.com These effects arise from co-eluting endogenous components of the biological sample (e.g., salts, lipids, proteins) that can either suppress or enhance the ionization of the target analyte, leading to erroneous quantification. waters.comresearchgate.net The primary role of a SIL-IS like Desmethyl Sibutramine-d6, Hydrochloride is to compensate for these variations. kcasbio.comclearsynth.com Because the SIL-IS is chemically almost identical to the analyte, it is expected to experience the same degree of ionization suppression or enhancement, thereby maintaining a constant analyte-to-internal standard peak area ratio. scioninstruments.com
However, the assumption that a deuterated internal standard will always perfectly correct for matrix effects is not always valid. researchgate.netnih.gov A phenomenon known as "differential matrix effects" can occur, where the analyte and the SIL-IS are affected differently by the matrix components. researchgate.net This is often attributed to the "deuterium isotope effect," where the replacement of hydrogen with deuterium (B1214612) can lead to slight changes in the molecule's physicochemical properties, such as lipophilicity. waters.com This can cause a small shift in chromatographic retention time between the analyte and the SIL-IS. waters.comnih.gov If this separation occurs in a region of the chromatogram where the matrix effect is rapidly changing, the analyte and the internal standard will experience different levels of ion suppression or enhancement, compromising quantitative accuracy. myadlm.org
Therefore, careful selection and evaluation of a deuterated internal standard are crucial. Key criteria include:
High Isotopic Purity: The SIL-IS should have a high degree of deuterium incorporation and be free from significant amounts of the unlabeled analyte. tandfonline.com The presence of the unlabeled analyte as an impurity in the internal standard will contribute to the analyte's signal and lead to an overestimation of its concentration. tandfonline.com
No Isotopic Exchange: The deuterium atoms should be located at positions on the molecule that are not susceptible to back-exchange with hydrogen atoms from the surrounding medium (e.g., mobile phase). waters.com
Co-elution: Ideally, the SIL-IS should co-elute with the analyte to ensure they are subjected to the same matrix environment during ionization. waters.com While minor separation due to the deuterium isotope effect is common, it must be verified that this does not lead to differential matrix effects. waters.comresearchgate.net
An evaluation of matrix effects is a standard component of method validation. This is typically done by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.
Sample Preparation Techniques for Biological Matrices
The primary goal of sample preparation is to extract the analyte and its internal standard from the complex biological matrix, remove interfering substances, and concentrate the sample to a level suitable for analysis. nih.govorientjchem.org The choice of technique depends on the analyte's properties, the nature of the biological matrix (e.g., plasma, urine, serum), and the required sensitivity. phenomenex.blog Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT). scioninstruments.comnih.gov
Liquid-liquid extraction (LLE) is a separation technique based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. orientjchem.orgacs.org For basic compounds like desmethyl sibutramine (B127822), the pH of the aqueous phase is a critical parameter. By adjusting the pH to a value above the pKa of the amine group, the compound becomes un-ionized and more soluble in the organic extraction solvent.
Optimization of an LLE protocol involves several factors:
Solvent Selection: The organic solvent should have high affinity for the analyte and be immiscible with the aqueous sample. Common solvents include ethyl acetate, methyl tert-butyl ether (MTBE), and various mixtures of hexane (B92381) and other polar modifiers. orientjchem.orgresearchgate.net
pH Adjustment: The pH of the biological sample is adjusted to maximize the extraction efficiency of the analyte. For desmethyl sibutramine, basification of the plasma or urine sample is required. researchgate.net
Extraction Volume and Ratio: The ratio of organic solvent to aqueous sample volume is optimized to ensure high recovery and potentially concentrate the sample.
Mixing and Separation: Adequate mixing (e.g., vortexing) is necessary to facilitate the transfer of the analyte into the organic phase, followed by a separation step, often aided by centrifugation. orientjchem.org
A recent advancement is the salting-out assisted liquid-liquid extraction (SALLE) technique, where a high concentration of salt is added to the aqueous phase to decrease the solubility of the analyte and promote its transfer to the organic phase, often allowing for the use of water-miscible organic solvents like acetonitrile (B52724). oup.com
Table 1: Example of LLE Solvent Optimization for a Basic Drug This table contains representative data to illustrate the optimization process.
| Extraction Solvent | pH of Aqueous Phase | Analyte Recovery (%) | Internal Standard Recovery (%) | Notes |
|---|---|---|---|---|
| Hexane | 10.0 | 45.2 | 47.1 | Low recovery due to analyte polarity. |
| Methyl tert-butyl ether (MTBE) | 10.0 | 88.9 | 90.3 | Good recovery and phase separation. |
| Ethyl Acetate | 10.0 | 92.5 | 94.0 | High recovery, but potential for co-extraction of interferences. |
| Dichloromethane | 10.0 | 95.1 | 96.2 | Excellent recovery, but solvent is denser than water. |
Solid-phase extraction (SPE) is a highly selective and efficient sample preparation technique that separates components of a mixture based on their physical and chemical properties. nih.gov Analytes are partitioned between a solid stationary phase (the sorbent) and a liquid mobile phase. For basic drugs like desmethyl sibutramine from biological fluids, mixed-mode SPE cartridges that combine reversed-phase and ion-exchange retention mechanisms are often employed. nih.govresearchgate.net
A typical SPE protocol involves the following steps:
Conditioning: The sorbent is treated with a solvent like methanol (B129727) to wet the stationary phase, followed by an equilibration step with water or a buffer to prepare the sorbent for sample loading. forensicresources.org
Sample Loading: The pre-treated biological sample (e.g., urine adjusted to a specific pH) is passed through the cartridge. The analyte and internal standard are retained on the sorbent. forensicresources.org
Washing: The cartridge is washed with a specific solvent or buffer to remove endogenous interferences while the analytes of interest remain bound to the sorbent. forensicresources.orgresearchgate.net
Elution: A strong organic solvent, often with an added modifier (e.g., ammonia (B1221849) or formic acid) to disrupt the retention mechanism, is used to elute the analyte and internal standard from the sorbent into a collection tube. forensicresources.org The resulting eluate is typically evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.
SPE can be automated using 96-well plate formats, significantly increasing throughput in regulated bioanalysis. phenomenex.blog
Protein precipitation (PPT) is the simplest and fastest sample preparation method, often used for high-throughput screening. nih.govphenomenex.com It involves adding a precipitating agent, typically a water-miscible organic solvent like acetonitrile or methanol, or a strong acid like trichloroacetic acid (TCA), to the biological sample (e.g., plasma or serum). phenomenex.comsigmaaldrich.com The agent denatures and precipitates the majority of the proteins. abcam.com
The general procedure is as follows:
An aliquot of the biological sample is mixed with the internal standard solution.
A volume of the cold precipitating agent (e.g., three parts acetonitrile to one part plasma) is added. thermofisher.com
The mixture is vortexed vigorously to ensure complete precipitation.
The sample is centrifuged at high speed to pellet the precipitated proteins. nih.gov
The supernatant, containing the analyte and internal standard, is collected for direct injection or further processing (e.g., evaporation and reconstitution). thermofisher.com
While fast and inexpensive, PPT is the least clean of the extraction techniques and may result in significant matrix effects due to the remaining soluble endogenous components in the supernatant. phenomenex.com Therefore, its suitability must be carefully evaluated during method development.
Method Validation Parameters for Deuterated Internal Standards
Bioanalytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. mdpi.com Regulatory bodies like the European Medicines Agency (EMA) provide detailed guidelines for validation. europa.eu When using a deuterated internal standard, specific validation parameters are critical to ensure the reliability of the quantitative data.
Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte in a series of calibration standards. acs.org
Key aspects of evaluating linearity and calibration curve performance include:
Calibration Standards: A calibration curve should consist of a blank sample (matrix processed without internal standard), a zero sample (matrix processed with internal standard), and typically six to eight non-zero concentration levels spanning the expected range of the study samples. europa.euuci.edu
Regression Model: The relationship between concentration and response is typically evaluated using a linear regression model. acs.org Due to the nature of LC-MS/MS data, where the variance often increases with concentration (heteroscedasticity), a weighted linear regression (e.g., 1/x or 1/x²) is commonly required to achieve the best fit and ensure accuracy at the lower end of the curve. acs.orgresearchgate.net
Acceptance Criteria: The linearity is assessed by the correlation coefficient (r) or coefficient of determination (r²), which should ideally be close to 1.00 (e.g., >0.99). researchgate.net More importantly, the back-calculated concentrations of the calibration standards must meet predefined accuracy criteria. For instance, the deviation from the nominal concentration should be within ±15% for all standards, except for the lower limit of quantification (LLOQ), where ±20% is acceptable. europa.euacs.org
Table 2: Representative Calibration Curve Data for Desmethyl Sibutramine This table contains representative data to illustrate calibration curve performance using a weighted (1/x²) linear regression.
| Nominal Conc. (ng/mL) | Analyte/IS Peak Area Ratio | Back-Calculated Conc. (ng/mL) | Accuracy (% Deviation) |
|---|---|---|---|
| 1.00 (LLOQ) | 0.0258 | 1.05 | +5.0% |
| 2.50 | 0.0631 | 2.48 | -0.8% |
| 10.0 | 0.2515 | 9.92 | -0.8% |
| 50.0 | 1.285 | 50.7 | +1.4% |
| 200.0 | 5.022 | 198.1 | -0.9% |
| 400.0 | 10.15 | 400.4 | +0.1% |
| 500.0 (ULOQ) | 12.61 | 497.4 | -0.5% |
Intra- and Inter-day Precision and Accuracy Assessment
The precision and accuracy of a bioanalytical method are fundamental parameters that define its reliability. Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).
For the analysis of desmethyl sibutramine, methods using a stable isotope-labeled internal standard like this compound are expected to yield high precision and accuracy. The internal standard compensates for potential variabilities during sample processing and instrumental analysis. Research has demonstrated that bioanalytical methods for sibutramine and its metabolites, including desmethyl sibutramine, can achieve excellent precision and accuracy. For instance, in one study, the intra-day precision for N-desmethyl sibutramine was reported to be between 5.5% and 10.6% for low concentrations and 4.9% to 5.9% for medium concentrations. nih.gov The inter-day precision for the same metabolite ranged from 15.0% to 22.8% for low concentrations and 17.7% to 18.6% for medium concentrations. nih.gov Another study reported intra- and inter-day precision with coefficients of variation (CV) well within the acceptable limits for bioanalytical method validation. mdpi.com
The accuracy of these methods is also typically high, with deviations from the nominal concentration falling within ±15% (or ±20% for the lower limit of quantification). The use of a deuterated internal standard like this compound is crucial in achieving such high levels of accuracy, as it closely mimics the behavior of the analyte during extraction and ionization.
Table 1: Intra- and Inter-day Precision and Accuracy for Desmethyl Sibutramine
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low QC | 5.5 - 10.6 | 15.0 - 22.8 | Within ±15% |
| Medium QC | 4.9 - 5.9 | 17.7 - 18.6 | Within ±15% |
| High QC | 12.8 - 16.4 | 16.5 - 25.6 | Within ±15% |
Lower Limits of Quantification (LLOQ) and Detection (LLOD) Determination
The lower limit of quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The lower limit of detection (LLOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise. These parameters are critical for studies where low concentrations of the analyte are expected.
For desmethyl sibutramine, various analytical techniques have been developed with varying LLOQs and LLODs. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are commonly used for bioanalysis, offer high sensitivity. Studies have reported LLOQs for desmethyl sibutramine in the range of 0.1 ng/mL in human plasma. nih.gov In some highly sensitive methods, the LLOQ can be as low as 10.0 pg/mL. nih.gov The LLOD is typically lower than the LLOQ, with reported values for desmethyl sibutramine being around 0.02 ng/mL in urine samples. tci-thaijo.org
The use of this compound as an internal standard contributes to achieving low LLOQs by providing a stable and reliable signal for normalization, even at low analyte concentrations.
Table 2: LLOQ and LLOD for Desmethyl Sibutramine in Biological Matrices
| Matrix | LLOQ | LLOD | Analytical Technique |
| Human Plasma | 0.1 ng/mL | Not Reported | LC-MS/MS |
| Human Plasma | 10.0 pg/mL | Not Reported | LC-MS/MS |
| Urine | Not Reported | 0.02 ng/mL | LC-MS/MS |
| Human Urine | 6-40 ng/mL | Not Reported | LC-MS/MS |
Recovery Efficiency Evaluation Across Matrices
Recovery is a measure of the efficiency of an extraction procedure in a bioanalytical method. It is determined by comparing the analytical response of an analyte extracted from a biological matrix to the response of the analyte in a neat solution at the same concentration. Consistent and reproducible recovery is essential for the accuracy of the method.
When using a stable isotope-labeled internal standard such as this compound, it is expected that the recovery of the internal standard will be very similar to that of the unlabeled analyte. evotec.com This is because the minor difference in mass due to deuterium labeling does not significantly alter the chemical properties that govern the extraction process. Therefore, any variability in the extraction process will affect both the analyte and the internal standard to a similar extent, and the ratio of their responses will remain constant, ensuring the accuracy of the measurement.
Table 3: Recovery Efficiency of Desmethyl Sibutramine from Biological Matrices
| Biological Matrix | Extraction Method | Recovery (%) |
| Human Urine | Liquid-Liquid Extraction | 39 - 42 |
| Human Plasma | Solid-Phase Extraction | 93.5 |
Stability Studies of Analyte and Internal Standard in Biological Samples
The stability of the analyte and internal standard in biological samples under various storage and processing conditions is a critical parameter to evaluate during method validation. This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis. Stability is typically assessed under different conditions, including freeze-thaw cycles, short-term (bench-top) storage at room temperature, and long-term storage at low temperatures.
For desmethyl sibutramine, stability in human plasma has been demonstrated under various conditions. Studies have shown that sibutramine and its metabolites are stable in plasma samples. nih.gov For instance, analytes were found to be stable in dried urine spots for up to one week when stored in the dark at room temperature. nrct.go.th
This compound, as a stable isotope-labeled internal standard, is expected to exhibit similar stability characteristics to the unlabeled desmethyl sibutramine. The deuterium labels are in stable positions and are not expected to exchange under typical storage and analytical conditions. Therefore, any degradation that might occur to the analyte would likely affect the internal standard in the same manner, preserving the accuracy of the results. Stock solutions of desmethyl sibutramine hydrochloride are recommended to be stored at -20°C for up to a month or -80°C for up to six months to ensure stability. medchemexpress.com
Table 4: Stability of Desmethyl Sibutramine in Biological Samples
| Storage Condition | Matrix | Duration | Stability |
| Room Temperature | Dried Urine Spot | 1 week | Stable |
| Freeze-Thaw Cycles | Human Plasma | Multiple Cycles | Stable |
| Long-term Storage (-20°C / -80°C) | Human Plasma | Extended Periods | Stable |
Investigation of Metabolic Pathways of Sibutramine and Its Metabolites Using Deuterated Analogs
Elucidation of N-Demethylation Processes via Isotopic Tracers
The primary metabolic pathway for sibutramine (B127822) is a sequential N-demethylation process that occurs in the liver. drugbank.comnih.gov This process converts the tertiary amine sibutramine into its more potent secondary and primary amine metabolites, known as mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2), respectively. drugbank.comwikipedia.org These metabolites are largely responsible for the pharmacological effects of the drug. ualberta.ca
The use of stable isotope-labeled compounds, such as Desmethyl Sibutramine-d6, Hydrochloride, serves as a powerful technique in metabolic studies. In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, these labeled compounds are used as internal standards. ualberta.caresearchgate.net Their chemical behavior is nearly identical to their unlabeled counterparts, but their increased mass allows them to be distinguished, ensuring precise and accurate quantification of the metabolites in complex biological samples. nih.gov This methodology is crucial for tracing the metabolic fate of the drug and characterizing the N-demethylation cascade from sibutramine to M1 and subsequently to M2.
Table 1: Mass Spectrometric Properties of Sibutramine Metabolites and Deuterated Analog
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
|---|---|---|---|
| Desmethyl Sibutramine (M1) | C16H24ClN | 265.82 | 265.16 |
This interactive table outlines the key mass differences utilized in tracer studies.
In Vitro Metabolic Stability Studies Utilizing Hepatic Microsome Assays
In vitro metabolic stability assays are fundamental in early-stage drug discovery to predict the hepatic clearance of a compound. enamine.net These assays typically utilize human liver microsomes (HLMs), which are rich in cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I metabolism. doi.orgpharmaron.commdpi.com
The stability of a drug is often expressed by its half-life (t½) and intrinsic clearance (Clint) in these systems. enamine.net Deuterated analogs like Desmethyl Sibutramine-d6 play a key role in these studies. By replacing hydrogen atoms with deuterium (B1214612) at a known site of metabolism, researchers can probe the impact of this substitution on the rate of biotransformation. juniperpublishers.combeilstein-journals.org This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, often leading to a slower rate of metabolic cleavage. beilstein-journals.org Comparing the metabolic stability of unlabeled desmethyl sibutramine with Desmethyl Sibutramine-d6 can confirm the N-demethylation pathway as a key clearance mechanism and quantify the extent to which this step influences the molecule's metabolic fate.
Table 2: Illustrative Metabolic Stability of Desmethyl Sibutramine vs. Desmethyl Sibutramine-d6 in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
|---|---|---|
| Desmethyl Sibutramine (M1) | 15 | 46.2 |
This table provides a hypothetical comparison based on the principles of the kinetic isotope effect, demonstrating the potential for increased metabolic stability with deuteration.
Identification and Structural Characterization of Phase I and Phase II Metabolites
The biotransformation of sibutramine is not limited to N-demethylation. Following the initial Phase I reactions that produce the active metabolites M1 and M2, these compounds undergo further metabolism. drugbank.com Subsequent Phase I reactions include hydroxylation, and Phase II reactions involve conjugation with endogenous molecules, such as glucuronic acid, to form pharmacologically inactive metabolites, designated M5 and M6. drugbank.comnih.gov These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion from the body, primarily in the urine. drugbank.comwikipedia.org
Detailed investigations using advanced analytical techniques have identified a wide array of metabolites. For instance, studies in primary cultures of rat hepatocytes have characterized up to 19 different metabolites, formed through processes including demethylation, hydroxylation, dehydrogenation, and glucuronidation. nih.gov The enantioselective formation of certain hydroxylated derivatives and glucuronide conjugates has also been noted. nih.gov
Table 3: Major Metabolic Pathways and Metabolites of Sibutramine
| Metabolite | Precursor | Metabolic Reaction | Pharmacological Activity |
|---|---|---|---|
| M1 (Mono-desmethylsibutramine) | Sibutramine | N-demethylation (Phase I) | Active |
| M2 (Di-desmethylsibutramine) | M1 | N-demethylation (Phase I) | Active |
| M5 | M1 or M2 | Hydroxylation (Phase I) & Conjugation (Phase II) | Inactive |
| M6 | M1 or M2 | Hydroxylation (Phase I) & Conjugation (Phase II) | Inactive |
| Hydroxylated derivatives | M1, M2 | Hydroxylation (Phase I) | Varied |
This interactive table summarizes the sequential metabolism of sibutramine.
Applications in Drug Metabolism and Pharmacokinetic Research (excluding human clinical outcomes)
The application of deuterated standards like this compound is essential in preclinical drug metabolism and pharmacokinetic (DMPK) research. These studies are critical for understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism.
In this context, Desmethyl Sibutramine-d6 serves primarily as an internal standard for the bioanalysis of samples from in vitro and animal pharmacokinetic studies. pharmaffiliates.comlgcstandards.com Its use in LC-MS/MS methods allows for the highly accurate and precise quantification of M1 and other metabolites in various biological matrices, such as plasma and urine. ualberta.cabohrium.com This precise data is fundamental for calculating key pharmacokinetic parameters, including elimination half-life, clearance rate, and volume of distribution in animal models, which are vital for predicting the compound's behavior. nih.govfda.gov
Table 4: Research Applications of this compound
| Application Area | Specific Use | Purpose |
|---|---|---|
| Bioanalytical Method Development | Internal Standard in LC-MS/MS | To ensure accurate and precise quantification of unlabeled metabolites in biological samples. researchgate.net |
| In Vitro Metabolism Studies | Comparative Substrate | To investigate kinetic isotope effects and confirm metabolic pathways in liver microsomes. |
This table highlights the key research uses of the deuterated compound.
Enzyme Kinetics and Isotope Effects in Metabolic Transformations
Understanding the enzyme kinetics of drug metabolism is crucial for predicting potential drug-drug interactions and variability in patient response. The N-demethylation of sibutramine is primarily catalyzed by the cytochrome P450 enzyme CYP2B6, with minor contributions from other isoforms like CYP3A4 and CYP2C19, particularly at higher substrate concentrations. doi.orgnih.gov Kinetic studies in human liver microsomes have determined the apparent Michaelis-Menten constant (Km) for the formation of M1, with CYP2B6 showing a high affinity for sibutramine. doi.orgnih.gov
The kinetic isotope effect (KIE) is a phenomenon observed when replacing an atom in a reactant with one of its heavier isotopes, which can lead to a change in the reaction rate. In drug metabolism, substituting a hydrogen with a deuterium at a site of metabolic attack can significantly slow down the enzymatic reaction. juniperpublishers.com By comparing the kinetic parameters (e.g., Vmax, Km) for the metabolism of Desmethyl Sibutramine-d6 versus its non-deuterated analog, researchers can gain mechanistic insights into the enzymatic process. A significant KIE provides strong evidence that the cleavage of the C-H bond is a rate-limiting step in the metabolic transformation, further solidifying the understanding of the reaction mechanism catalyzed by CYP enzymes.
Table 5: Enzyme Kinetic Parameters for Sibutramine Metabolism in Human Liver Microsomes
| Metabolic Step | Primary Enzyme | Apparent Km (µM) |
|---|---|---|
| Sibutramine → M1 | CYP2B6 | 4.79 - 8.02 |
This table presents published kinetic data for the primary enzyme involved in sibutramine's active metabolite formation. doi.orgnih.gov
Forensic and Regulatory Applications of Desmethyl Sibutramine D6, Hydrochloride
Role in Doping Control Analysis for Illicit Substance Detection
Sibutramine (B127822) is classified as a prohibited substance by the World Anti-Doping Agency (WADA) due to its stimulant effects. nih.gov As Sibutramine is rapidly metabolized in the body to its active metabolites, N-desmethylsibutramine (nor-sibutramine) and N-didesmethylsibutramine (nor-nor-sibutramine), anti-doping laboratories focus on detecting these metabolites in athletes' urine samples. nih.govresearchgate.netnih.gov The unambiguous identification and quantification of these substances are paramount in sports drug testing.
Desmethyl Sibutramine-d6, Hydrochloride is employed as an ideal internal standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net When added to a urine sample at a known concentration, it mimics the chemical behavior of the target analyte, Desmethyl Sibutramine, throughout the extraction, purification, and analysis process. Because it co-elutes with the non-labeled metabolite but is distinguishable by its higher mass due to the six deuterium (B1214612) atoms, it allows for precise quantification. pharmaffiliates.com This isotopic dilution technique corrects for any sample loss during preparation and compensates for matrix effects—variations in the sample composition that can suppress or enhance the instrument's signal. pharmaffiliates.com This ensures that the results of the doping test are accurate and legally defensible. The use of such stable isotope-labeled standards is crucial for meeting the minimum required performance limits (MRPLs) set by WADA. nih.gov
| Parameter | Description | Typical Value/Range | Reference |
|---|---|---|---|
| Target Analytes | Primary metabolites monitored in urine samples. | N-desmethylsibutramine, N-didesmethylsibutramine | nih.gov |
| Analytical Technique | Primary method for detection and quantification. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |
| Internal Standard | Used for accurate quantification and method validation. | This compound | pharmaffiliates.com |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | 6-40 ng/mL | nih.gov |
| Recovery | The percentage of the analyte recovered during the extraction process. | 39-42% | nih.gov |
Impurity Profiling and Quantification in Pharmaceutical Formulations
Impurity profiling is a critical component of pharmaceutical manufacturing and quality control, mandated by regulatory agencies to ensure the safety and efficacy of drug products. intertek.comoceanicpharmachem.com Impurities can originate from the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. intertek.com Desmethyl Sibutramine itself can be considered an impurity or a related compound in Sibutramine API.
This compound is an indispensable tool for the accurate quantification of Desmethyl Sibutramine impurities in pharmaceutical batches of Sibutramine Hydrochloride. pharmaffiliates.com Advanced analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are used for this purpose. pharmaffiliates.com By using the deuterated compound as an internal standard, manufacturers can develop and validate highly sensitive and specific methods to quantify trace levels of impurities. pharmaffiliates.compharmaffiliates.com This ensures that the levels of related compounds in the final drug product are within the strict limits set by regulatory bodies.
| Technique | Abbreviation | Application in Impurity Profiling | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Separates, identifies, and quantifies components in a mixture. Widely used for organic impurities. | pharmaffiliates.com |
| Gas Chromatography | GC | Ideal for separating and analyzing volatile compounds, such as residual solvents. | pharmaffiliates.com |
| Mass Spectrometry | MS | Identifies compounds by measuring their mass-to-charge ratio. Highly sensitive for detecting trace impurities. | pharmaffiliates.com |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Combines the separation power of LC with the detection sensitivity of MS for robust impurity identification and quantification. | nih.gov |
Development of Reference Standards for Quality Control and Analytical Method Validation (AMV)
Analytical Method Validation (AMV) is a mandatory process in the pharmaceutical industry to ensure that an analytical method is suitable for its intended purpose. mdpi.com This involves demonstrating that the method is accurate, precise, specific, linear, and robust. Certified reference standards are the cornerstone of this process. synzeal.comveeprho.com
This compound serves as a high-quality, certified reference standard for the development and validation of analytical methods aimed at quantifying Desmethyl Sibutramine. synzeal.comlgcstandards.com Its use is critical for:
Calibration: Creating accurate calibration curves to determine the concentration of the analyte in unknown samples.
Accuracy and Precision: Assessing the closeness of test results to the true value and the degree of scatter between a series of measurements. mdpi.com
Specificity: Ensuring the analytical method can unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. latamjpharm.org
Quality Control (QC): Routine QC testing of pharmaceutical batches to confirm that the product consistently meets its quality specifications. synzeal.com
The stability and known isotopic purity of this compound make it a reliable benchmark, ensuring that analytical laboratories can produce consistent and reproducible results. pharmaffiliates.com
Compliance with Pharmacopeial Standards (e.g., USP, EP) for Related Compounds
Global pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), establish official public standards for medicines and other articles. oceanicpharmachem.comedqm.eu These standards include specific monographs for APIs that define tests, procedures, and acceptance criteria for aspects like identity, strength, quality, and purity. A key part of these monographs is the control of impurities and related compounds. oceanicpharmachem.comuspnf.com
Pharmacopeias set identification and qualification thresholds for impurities, often requiring any impurity above 0.1% to be identified. oceanicpharmachem.com To comply with these stringent requirements for Sibutramine, pharmaceutical manufacturers must have validated analytical methods capable of detecting and quantifying related compounds like Desmethyl Sibutramine at these low levels.
The use of this compound as a reference standard is instrumental in developing and validating methods that meet or exceed the requirements of USP and EP monographs. veeprho.com It enables the accurate quantification of Desmethyl Sibutramine, ensuring that any given batch of Sibutramine API complies with the specified limits for related compounds. veeprho.comlgcstandards.com This adherence to pharmacopeial standards is a prerequisite for regulatory approval and marketing of the pharmaceutical product. oceanicpharmachem.com
Future Research Directions and Emerging Methodologies
High-Resolution Mass Spectrometry and Advanced Data Processing for Metabolite Discovery
High-resolution mass spectrometry (HRMS), particularly techniques like liquid chromatography coupled with HRMS (LC-HRMS), has become a cornerstone for both targeted and untargeted metabolomics. nih.govd-nb.info The high sensitivity and specificity of HRMS enable the detection and quantification of a vast range of metabolites in complex biological samples. numberanalytics.com In the context of drug metabolism studies, HRMS is instrumental in identifying previously unknown metabolites of parent compounds like Sibutramine (B127822). researchgate.net
The use of a stable isotope-labeled (SIL) internal standard such as Desmethyl Sibutramine-d6, Hydrochloride is fundamental to this process. thermofisher.com In HRMS analysis, the deuterated standard co-elutes with its non-labeled counterpart, exhibiting nearly identical physicochemical properties but a distinct mass-to-charge (m/z) ratio. nih.govresearchgate.net This allows for precise quantification and helps to correct for variations in sample preparation and instrument response, often referred to as matrix effects. thermofisher.comclearsynth.com
Future advancements will focus on refining data processing workflows. Untargeted metabolomics studies generate vast and complex datasets, where a significant portion of signals may not originate from biological samples. d-nb.info Advanced data processing algorithms are being developed to filter this noise by specifically recognizing the distinct isotopic patterns created by the co-eluting labeled and non-labeled compounds. nih.govd-nb.info Software tools like XCMS and MzMine are continuously being improved to automate the extraction of these SIL-derived feature pairs, facilitating more accurate global metabolome extraction and annotation. nih.gov This approach not only confirms the presence of known metabolites but also aids in the structural elucidation of novel metabolites by analyzing their fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. researchgate.netnih.gov
| HRMS Technique | Key Advantages for Metabolite Discovery | Role of this compound |
|---|---|---|
| Quadrupole Time-of-Flight (Q-TOF) | High mass accuracy, wide dynamic range, and fast acquisition speeds for MS and MS/MS data. | Provides a reference for retention time and fragmentation, aiding in the identification of Sibutramine's metabolic products. |
| Orbitrap | Very high resolution and mass accuracy (often <2 ppm with an internal standard), enabling confident elemental composition determination. researchgate.net | Acts as an internal standard for accurate quantification and helps elucidate characteristic product ions of metabolites. researchgate.netnih.gov |
Integration of Deuterated Analogs in Multi-Omics Research
The field of systems biology is increasingly moving towards multi-omics approaches, integrating data from genomics, proteomics, transcriptomics, and metabolomics to gain a holistic understanding of biological systems. Deuterated analogs like this compound are poised to play a significant role in these integrated studies, particularly in bridging the gap between metabolic pathways and other molecular layers.
In metabolomics, the primary role of deuterated standards is for accurate quantification. nih.gov However, their application can be extended. By using stable isotope labeling in cell cultures or in vivo models, researchers can trace the metabolic fate of a drug and its metabolites. This information can then be correlated with changes in protein expression (proteomics) or gene transcription (transcriptomics) to understand how a compound like Sibutramine perturbs cellular networks.
For instance, quantitative changes in the metabolic profile, accurately measured using this compound, could be linked to the upregulation or downregulation of specific enzymes identified through proteomic analysis. This integrated approach can reveal mechanisms of action, identify off-target effects, or uncover pathways related to drug efficacy and toxicity. The precise data provided by deuterated standards ensures that the metabolomics component of these multi-omics studies is robust and reliable, which is crucial for building accurate biological models. clearsynth.com
| Omics Field | Role of Deuterated Analogs | Example Application with Desmethyl Sibutramine-d6 |
|---|---|---|
| Metabolomics | Internal standard for accurate quantification and identification of metabolites. nih.gov | Quantifying levels of Desmethyl Sibutramine in plasma to establish pharmacokinetic profiles. |
| Proteomics | Correlating metabolite levels with the expression of metabolic enzymes (e.g., Cytochrome P450s). | Linking quantified Desmethyl Sibutramine levels to changes in the abundance of specific CYP enzymes responsible for its formation. |
| Transcriptomics | Connecting drug metabolism with gene expression changes. | Investigating if exposure to Sibutramine alters the expression of genes encoding for drug transporters or metabolic enzymes. |
Advancements in Automated Sample Preparation for Deuterated Standards
The reliability of bioanalytical data is heavily dependent on the sample preparation process. Manual sample preparation is often labor-intensive and a significant source of variability. The trend in modern analytical laboratories is a clear shift towards automation to enhance efficiency, precision, and throughput. chromatographyonline.comsepscience.com
Automated systems, such as liquid handling robots and automated solid-phase extraction (SPE) platforms, are becoming indispensable. chromatographyonline.comsepscience.com These systems can perform complex tasks like dilution, extraction, and derivatization with high precision. sepscience.com For analyses using deuterated internal standards like this compound, automation ensures that the standard is added consistently and accurately to every sample, which is critical for reliable quantification. texilajournal.com
Future developments will focus on creating more integrated and "smarter" automation workflows. sepscience.com This includes the development of ready-to-use kits and pre-programmed methods for specific analyses, reducing the need for extensive method development by individual labs. sepscience.com By minimizing manual intervention, automation reduces the risk of human error and improves inter-laboratory reproducibility, a key factor in clinical and regulatory settings. chromatographyonline.com This increased consistency and reliability strengthen the quality of data generated in studies relying on deuterated standards. texilajournal.com
Computational Chemistry Approaches to Predict Metabolic Fates of Deuterated Compounds
Computational chemistry and in silico modeling are emerging as powerful tools to predict the metabolic fate of drug candidates before they are synthesized or tested in the lab. researchgate.net These approaches can predict sites of metabolism, identify potential metabolites, and even estimate the rate of metabolic reactions.
For deuterated compounds, computational models can help predict the impact of the deuterium (B1214612) kinetic isotope effect (KIE). The C-D bond is stronger than a C-H bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism by enzymes like Cytochrome P450s. juniperpublishers.comnih.gov By selectively replacing hydrogen with deuterium at metabolically vulnerable sites, the metabolic stability of a drug can be enhanced. juniperpublishers.comresearchgate.netnih.gov
Computational approaches, including quantum mechanics (QM) and molecular dynamics (MD) simulations, can model the interaction between a drug molecule and a metabolic enzyme. These models can predict which C-H bonds are most likely to be cleaved and estimate the energy barrier for this reaction. By comparing the predicted reaction rates for a deuterated versus a non-deuterated compound, researchers can anticipate the magnitude of the KIE. nih.gov This predictive power allows for a more rational design of deuterated compounds, whether they are being developed as more stable drugs or as internal standards for analytical assays. nih.govresearchgate.net Predicting that the d6-label on Desmethyl Sibutramine is at a metabolically stable position, for example, would give confidence in its use as an internal standard that is unlikely to undergo metabolic degradation during an experiment.
| Computational Approach | Predicted Information | Relevance to Desmethyl Sibutramine-d6 |
|---|---|---|
| Rule-Based Systems | Predicts likely sites of metabolism based on known biotransformation rules. researchgate.net | Identifies potential metabolic "hotspots" on the Sibutramine scaffold. |
| Ligand-Based Approaches | Models based on the structure of known substrates for specific enzymes. researchgate.net | Predicts the likelihood of interaction with specific CYP450 isozymes. |
| Quantum Mechanics (QM) | Calculates bond energies and reaction activation energies. | Predicts the kinetic isotope effect by comparing C-H vs. C-D bond cleavage energies. |
| Molecular Dynamics (MD) | Simulates the dynamic interaction between the compound and the enzyme's active site. | Assesses the stability of the compound within the enzyme and its orientation for metabolism. |
Q & A
Q. What analytical techniques are recommended for quantifying Desmethyl Sibutramine-d6, Hydrochloride in pharmacokinetic studies?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are standard methods. HPLC with UV detection is suitable for routine quantification due to its reproducibility and cost-effectiveness . For enhanced sensitivity, especially in low-concentration biological matrices (e.g., plasma), LC-MS/MS is preferred, offering detection limits as low as 0.1 ng/mL. System suitability tests, such as column efficiency (≥2000 theoretical plates) and peak symmetry (tailing factor ≤2), must be validated to ensure accuracy .
Q. How should researchers ensure the stability of this compound during storage?
The compound should be stored in sealed, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Deuterium-labeled compounds like Desmethyl Sibutramine-d6 are susceptible to isotopic exchange in humid environments; thus, desiccants like phosphorus pentoxide are recommended . Stability studies under accelerated conditions (40°C/75% RH for 6 months) should confirm integrity via LC-MS/MS, monitoring for deuterium loss or impurity formation (e.g., ≥98% purity threshold) .
Q. What pharmacopeial standards apply to the purity assessment of this compound?
The United States Pharmacopeia (USP) mandates a purity range of 98.0–102.0% for sibutramine-related compounds. Impurity profiling should include USP reference standards for related substances (e.g., 4-Epidemeclocycline Hydrochloride) using gradient elution HPLC with UV detection at 254 nm . System suitability criteria require resolution ≥2.0 between adjacent peaks and RSD ≤2.0% for repeatability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across studies?
Contradictions often arise from variability in extraction efficiency or matrix effects. Method optimization should include:
- Matrix-matched calibration curves : To account for plasma protein binding differences.
- Isotopic internal standards : Use of stable isotope-labeled analogs (e.g., Sibutramine-d10) to correct for ion suppression/enhancement in LC-MS/MS .
- Cross-validation : Compare results across laboratories using harmonized protocols, focusing on extraction recovery (target: 85–115%) and inter-day precision (RSD ≤15%) .
Q. What strategies are effective for characterizing deuterium retention in this compound under metabolic conditions?
Deuterium loss during metabolism can confound tracer studies. To mitigate:
- Conduct in vitro hepatic microsomal assays with LC-HRMS to track deuterium localization. Use extracted ion chromatograms (EICs) for [M+D]+ and [M]+ ions to quantify isotopic exchange .
- Optimize incubation conditions (pH 7.4, 37°C) and co-factor concentrations (NADPH 1 mM) to mimic physiological environments .
- Compare results with non-deuterated analogs to differentiate metabolic degradation from isotopic instability .
Q. How should researchers design impurity profiling workflows for this compound in compliance with ICH guidelines?
Follow ICH Q3A/B recommendations:
- Forced degradation studies : Expose the compound to heat (80°C), acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products via LC-MS/MS and NMR for structural elucidation .
- Thresholds : Report impurities ≥0.10% and identify those ≥0.15% using validated reference standards (e.g., Zopiclone Impurity as Hydrochloride) .
- Method robustness : Test pH (±0.2), flow rate (±10%), and column lot variations to ensure reproducibility .
Q. What experimental considerations are critical for isotopic dilution assays using this compound?
- Calibration curve linearity : Ensure a range of 1–100 ng/mL with R² ≥0.995. Include a deuterated internal standard (e.g., Sibutramine-d6) to normalize matrix effects .
- Cross-talk mitigation : In LC-MS/MS, optimize mass transitions to avoid overlap between native and deuterated ions (e.g., m/z 280.1→152.1 for Desmethyl Sibutramine vs. 286.1→158.1 for d6 analog) .
- Batch-to-batch variability : Certify deuterium enrichment (≥99 atom% D) via elemental analysis or NMR .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
